molecular formula C8H11N3O4 B8687053 6-Methyl-5-nitro-3-propyl-1,3-dihydropyrimidine-2,4-dione CAS No. 157119-78-3

6-Methyl-5-nitro-3-propyl-1,3-dihydropyrimidine-2,4-dione

Cat. No.: B8687053
CAS No.: 157119-78-3
M. Wt: 213.19 g/mol
InChI Key: CZRQKJMIOGNEIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-5-nitro-3-propyl-1,3-dihydropyrimidine-2,4-dione is a useful research compound. Its molecular formula is C8H11N3O4 and its molecular weight is 213.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

157119-78-3

Molecular Formula

C8H11N3O4

Molecular Weight

213.19 g/mol

IUPAC Name

6-methyl-5-nitro-3-propyl-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C8H11N3O4/c1-3-4-10-7(12)6(11(14)15)5(2)9-8(10)13/h3-4H2,1-2H3,(H,9,13)

InChI Key

CZRQKJMIOGNEIQ-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=O)C(=C(NC1=O)C)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-propyl-6-methyl-1,3-dihydropyrimidine-2,4-dione (3 g), as prepared in Example 3, was added to a solution of concentrated H2SO4 (12 ml) and HNO3 (9.6 ml) at 0° C. The reaction mixture was allowed to come to room temperature and continued stirring for another 2 h. The reaction mixture was then poured into water and extracted with ethyl acetate (3×50 mL). The organic layer was washed with water, brine and dried over Na2SO4. Removal of the solvent and recrystallization of the residue with ethylacetate/hexane mixture furnished the 6-methyl-5-nitro-3-propyl-1,3-dihydropyrimidine-2,4-dione(1.56 g).
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
reactant
Reaction Step Two
Name
Quantity
9.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.